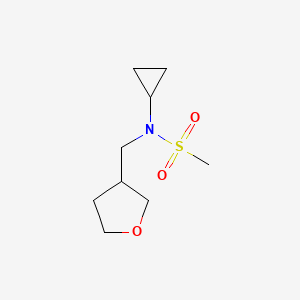
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Mécanisme D'action
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 selectively binds to and inhibits the activity of β2-adrenergic receptors. This results in a decrease in the activity of adenylate cyclase, which reduces the production of cAMP. The reduction in cAMP levels leads to a decrease in protein kinase A activity, which ultimately results in the inhibition of various downstream signaling pathways.
Biochemical and Physiological Effects:
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 inhibits the relaxation of smooth muscle in the airways, which is a key mechanism of bronchodilation. Additionally, 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 has been shown to inhibit the release of insulin from pancreatic β-cells, which suggests a potential therapeutic role in the treatment of type 2 diabetes. In vivo studies have demonstrated that 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 can reduce heart rate and blood pressure, which suggests a potential role in the treatment of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 has several advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific investigation of β2-adrenergic receptor signaling pathways. Additionally, 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 has a long half-life, which allows for sustained inhibition of β2-adrenergic receptor activity. However, there are also limitations to the use of 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 has been shown to have off-target effects on other receptors, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551. One potential area of study is the role of β2-adrenergic receptors in the regulation of metabolism and energy expenditure. Additionally, further investigation is needed to determine the potential therapeutic applications of 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 in the treatment of various diseases, such as asthma, diabetes, and hypertension. Finally, there is a need for the development of more selective β2-adrenergic receptor antagonists that can overcome the limitations of 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551.
Méthodes De Synthèse
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 can be synthesized through a multi-step process starting with the reaction of 4-fluorophenol with 2-chloroethanol to form 4-fluoro-2-(2-hydroxyethoxy)phenol. This intermediate is then reacted with 4-ethylaniline in the presence of a base to form 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol. The final product is purified through recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It is commonly used in in vitro and in vivo experiments to investigate the effects of β2-adrenergic receptor activation and inhibition on cardiac function, bronchodilation, glucose metabolism, and thermogenesis. Additionally, 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 is used to study the pharmacological properties of other β2-adrenergic receptor agonists and antagonists.
Propriétés
IUPAC Name |
1-(4-ethylanilino)-3-(4-fluorophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-2-13-3-7-15(8-4-13)19-11-16(20)12-21-17-9-5-14(18)6-10-17/h3-10,16,19-20H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDDSMRVIBRPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)





![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)


![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
